

Discovery and history of 2-Amino-5-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-tert-butylbenzoic acid

Cat. No.: B1281776

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An in-depth search for the specific discovery and historical narrative of **2-Amino-5-tert-butylbenzoic acid** did not yield a detailed timeline or the names of its original discoverers. The available information primarily focuses on its synthesis, properties, and applications as a chemical intermediate. Therefore, this guide will focus on the technical history and core knowledge of the compound, presenting its synthesis, characteristics, and a representative experimental protocol.

Physicochemical Properties

The fundamental properties of **2-Amino-5-tert-butylbenzoic acid** are summarized below. These characteristics are crucial for its application in further chemical synthesis and for quality control purposes.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
Melting Point	138-142 °C
Appearance	Off-white to light yellow crystalline powder
Solubility	Soluble in methanol, ethanol, and other organic solvents.

Synthesis of 2-Amino-5-tert-butylbenzoic acid

The history of **2-Amino-5-tert-butylbenzoic acid** is intrinsically linked to its synthesis. A common and illustrative method involves the nitration of 4-tert-butylbenzoic acid followed by the reduction of the nitro group. This two-step process is a classic approach in aromatic chemistry.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol details a representative laboratory-scale synthesis of **2-Amino-5-tert-butylbenzoic acid**.

Step 1: Nitration of 4-tert-butylbenzoic acid to yield 2-Nitro-5-tert-butylbenzoic acid

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-tert-butylbenzoic acid and concentrated sulfuric acid.
- **Cooling:** Cool the mixture to 0-5 °C in an ice-salt bath.
- **Addition of Nitrating Agent:** Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction flask while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.
- **Work-up:** Pour the reaction mixture onto crushed ice. The solid precipitate, 2-Nitro-5-tert-butylbenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Reduction of 2-Nitro-5-tert-butylbenzoic acid to **2-Amino-5-tert-butylbenzoic acid**

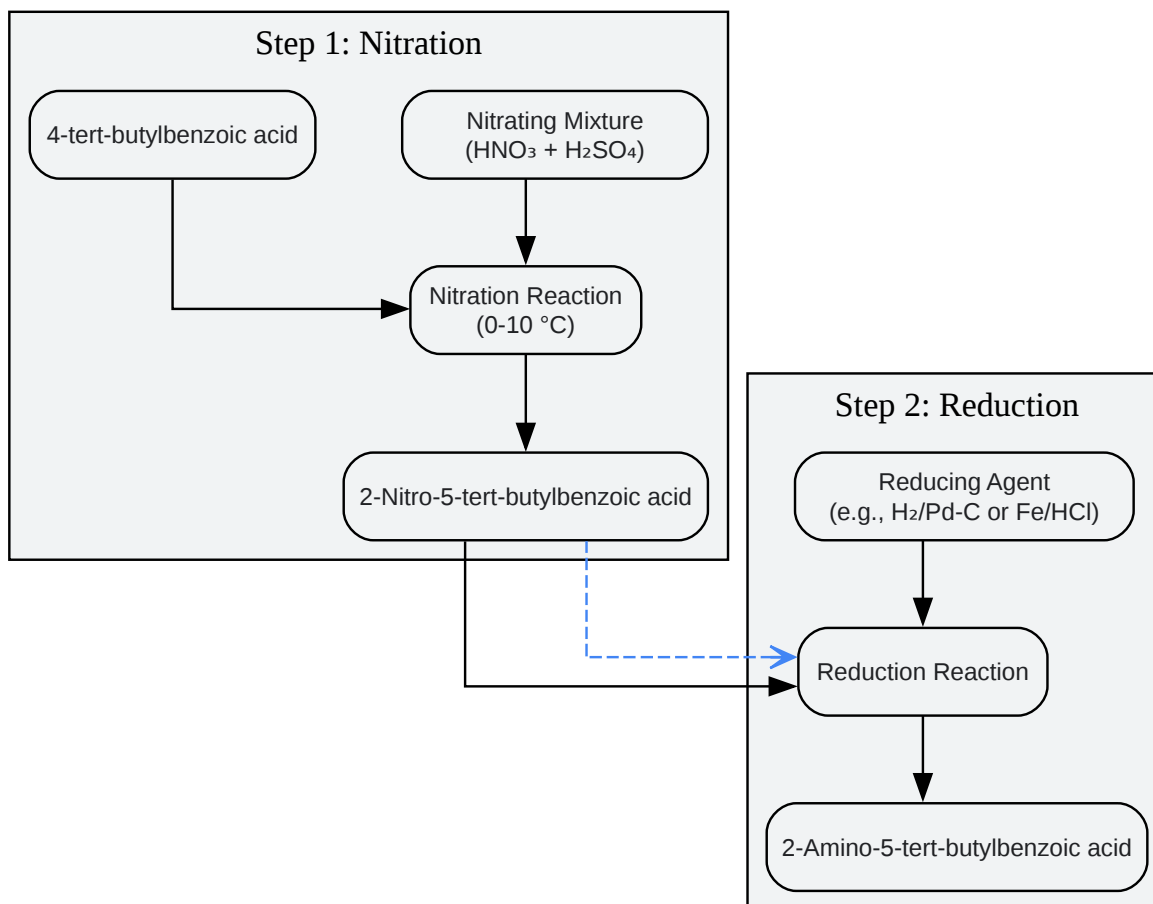
- **Reaction Setup:** In a suitable reaction vessel, dissolve the 2-Nitro-5-tert-butylbenzoic acid obtained from the previous step in a suitable solvent, such as ethanol or acetic acid.
- **Addition of Reducing Agent:** Add a reducing agent. A common choice is a metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a

metal in acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

- Reaction Conditions:
 - Catalytic Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred at room temperature until the theoretical amount of hydrogen is consumed.
 - Metal/Acid Reduction: The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Catalytic Hydrogenation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
 - Metal/Acid Reduction: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to precipitate the metal hydroxides. The mixture is then filtered. The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product, **2-Amino-5-tert-butylbenzoic acid**.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Synthesis Workflow

The logical flow of the synthesis process is a key aspect of the compound's technical history.



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- To cite this document: BenchChem. [Discovery and history of 2-Amino-5-tert-butylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281776#discovery-and-history-of-2-amino-5-tert-butylbenzoic-acid\]](https://www.benchchem.com/product/b1281776#discovery-and-history-of-2-amino-5-tert-butylbenzoic-acid)

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